molecular formula C14H11NO6S B2485008 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate CAS No. 634592-98-6

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate

Cat. No. B2485008
CAS RN: 634592-98-6
M. Wt: 321.3
InChI Key: WXNCVIXBCVBMNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate often involves multi-step chemical reactions starting from basic aromatic compounds. For example, the synthesis of 3-Amino-4-aminomethylbenzenesulfonate, a compound with a related sulfonate group, was achieved through a sequence of sulphonation, photochlorination, Hoffmann amination, and hydrazine hydrate reduction, resulting in high purity and yield (Jiang Du-xiao, 2005).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. X-ray diffraction and spectroscopic methods such as NMR and IR are commonly used to determine the structure. For instance, the crystal structure of a related compound, N-didodecylphosphinoxido-4-nitrobenzyledenetetradecylammonium-4-methylbenzenesulfonate, was elucidated through X-ray diffraction, showing cationic and anionic parts forming dimers via N–H⋯O contacts (R. Davletshin et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate can be inferred from studies on similar sulfonate compounds. For instance, the reaction between methyl 4-nitrobenzenesulfonate and bromide ions in micellar solutions indicates significant micellar effects on reaction rates, highlighting the compound's reactivity in different environments (María del Mar Graciani et al., 2008).

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystalline structure are essential for the practical application of the compound. Studies on similar compounds, like the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate, provide insights into their physical characteristics, showing how these properties can be determined using techniques like X-ray crystallography (Lu Zhen-huang, 2009).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for undergoing further chemical transformations, is fundamental. For example, the study on the S(N)2 reaction of methyl p-nitrobenzenesulfonate with chloride anion in an ionic liquid context provides valuable information on the reactivity and potential applications of sulfonate-containing compounds (Seigo Hayaki et al., 2010).

Scientific Research Applications

  • Supramolecular Architectures and Noncovalent Interactions

    • A study by Andleeb et al. (2018) explored the role of noncovalent interactions in the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including 4-formylphenyl 4-methylbenzenesulfonate. The research emphasized the importance of halogen bonding in rationalizing solid-state crystal structures.
  • Chemical Kinetics in Micellar Solutions

    • Various studies have investigated reactions involving methyl 4-nitrobenzenesulfonate in micellar solutions. For instance, Muñoz et al. (2003) examined the influence of alcohol on its reaction kinetics, while Graciani et al. (2008) and Rodríguez et al. (2007) focused on micellar solutions with different compositions.
  • Synthesis of Organic Compounds

    • Research by Lomov (2019) utilized 4-methyl-3-nitrobenzenesulfonic acid for the synthesis of compounds related to cardiotonic drugs, showcasing its role in pharmaceutical compound development.
  • Nonlinear Optical Materials

    • Studies such as by Okada et al. (2003) and Ikeda et al. (2011) have explored derivatives of nitrobenzenesulfonates, including p-nitrobenzenesulfonate, for their applications in nonlinear optics.
  • Potential Antimicrobial Agents

    • In a study by Murugavel et al. (2016), a compound derived from 4-methylbenzenesulfonamide was synthesized and evaluated for its antimicrobial properties, indicating potential pharmaceutical applications.
  • Fluorescence-Based Sensing

    • The work of Shweta et al. (2017) introduced a chemodosimeter based on 4-nitrobenzenesulfonate that exhibited ratiometric fluorescence changes, useful in sensing applications.

properties

IUPAC Name

(4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-10-2-7-13(8-14(10)15(17)18)22(19,20)21-12-5-3-11(9-16)4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNCVIXBCVBMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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